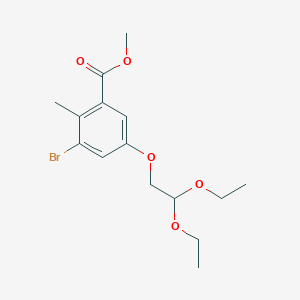![molecular formula C14H22Cl2N2 B14033456 N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with various enzymes and receptors, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-octahydrocyclopenta[C]pyrrol-4-amine
- N-Methyl-octahydrocyclopenta[C]pyrrol-4-amine dihydrochloride
Uniqueness
N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H22Cl2N2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
N-benzyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)8-16-14-6-12-9-15-10-13(12)7-14;;/h1-5,12-16H,6-10H2;2*1H |
InChI Key |
QKUFEUIFUHZHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1CNC2)NCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
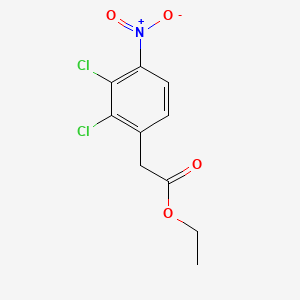

![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
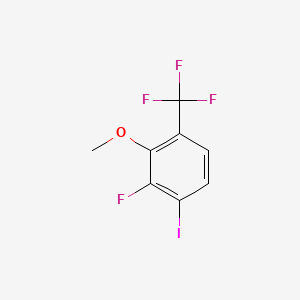
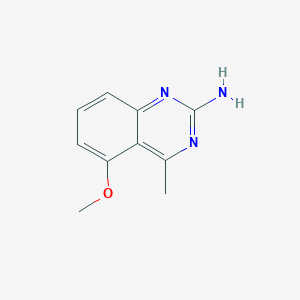


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
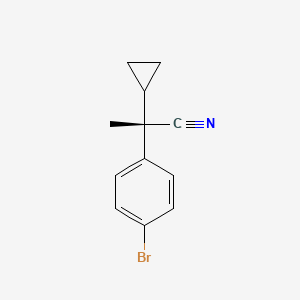
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
